molecular formula C16H19NO B13253478 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine

1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine

Cat. No.: B13253478
M. Wt: 241.33 g/mol
InChI Key: DHHOHXYMQIMNHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine is an organic compound that belongs to the class of phenylethylamines It is characterized by the presence of a phenylethoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine typically involves the reaction of 1-phenylethanol with 4-bromoacetophenone under basic conditions to form the intermediate 1-[4-(1-Phenylethoxy)phenyl]ethan-1-one. This intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of various substituted phenylethoxy derivatives.

Scientific Research Applications

1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine involves its interaction with molecular targets such as neurotransmitter transporters. As an SNRI, it inhibits the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and improved mood and anxiety regulation.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(1-Phenylethoxy)phenyl]ethan-1-one: A closely related compound with a ketone functional group instead of an amine.

    1-[4-(1-Hydroxyethyl)phenyl]ethanol: Another similar compound with a hydroxyl group instead of an amine.

    1-(4-Methoxyphenyl)ethan-1-one: A compound with a methoxy group attached to the phenyl ring.

Uniqueness

1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to act as an SNRI sets it apart from other similar compounds, making it a valuable candidate for therapeutic applications.

Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

1-[4-(1-phenylethoxy)phenyl]ethanamine

InChI

InChI=1S/C16H19NO/c1-12(17)14-8-10-16(11-9-14)18-13(2)15-6-4-3-5-7-15/h3-13H,17H2,1-2H3

InChI Key

DHHOHXYMQIMNHI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC(C)C2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.